molecular formula C33H48O9 B1235736 Caseamembrin M

Caseamembrin M

Cat. No.: B1235736
M. Wt: 588.7 g/mol
InChI Key: AELPJSZDZHHLQC-JUVNTAARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caseamembrin M is a clerodane-type diterpenoid isolated from Casearia membranacea Hance, a tropical plant native to Taiwan. Structurally, it belongs to the casearin family of diterpenes, characterized by a bicyclic clerodane skeleton with oxygenated functional groups, including ester substituents and hydroxyl groups. This compound has demonstrated notable cytotoxic activity against human cancer cell lines, particularly PC-3 (prostate cancer) and Hep 3B (hepatocellular carcinoma), with reported IC50 values below 3 μM . Its bioactivity is attributed to its ability to interfere with cancer cell proliferation and apoptosis pathways, though its exact mechanism remains under investigation.

Properties

Molecular Formula

C33H48O9

Molecular Weight

588.7 g/mol

IUPAC Name

[(1R,3S,5S,6aR,7S,8S,10R,10aR)-1,3-diacetyloxy-10-butanoyloxy-7,8-dimethyl-7-(3-methylidenepent-4-enyl)-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] 2-methylbutanoate

InChI

InChI=1S/C33H48O9/c1-10-13-28(36)41-27-16-21(6)32(9,15-14-19(4)11-2)26-18-24(40-29(37)20(5)12-3)17-25-30(38-22(7)34)42-31(33(25,26)27)39-23(8)35/h11,17,20-21,24,26-27,30-31H,2,4,10,12-16,18H2,1,3,5-9H3/t20?,21-,24+,26+,27+,30+,31-,32-,33-/m0/s1

InChI Key

AELPJSZDZHHLQC-JUVNTAARSA-N

SMILES

CCCC(=O)OC1CC(C(C2C13C(OC(C3=CC(C2)OC(=O)C(C)CC)OC(=O)C)OC(=O)C)(C)CCC(=C)C=C)C

Isomeric SMILES

CCCC(=O)O[C@@H]1C[C@@H]([C@]([C@@H]2[C@]13[C@H](O[C@H](C3=C[C@H](C2)OC(=O)C(C)CC)OC(=O)C)OC(=O)C)(C)CCC(=C)C=C)C

Canonical SMILES

CCCC(=O)OC1CC(C(C2C13C(OC(C3=CC(C2)OC(=O)C(C)CC)OC(=O)C)OC(=O)C)(C)CCC(=C)C=C)C

Synonyms

caseamembrin M

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Caseamembrin M shares a clerodane skeleton with other casearin derivatives but differs in substituent patterns and stereochemistry. Key comparisons include:

Compound Source Structural Features Bioactivity (IC50)
This compound Casearia membranacea Clerodane skeleton, ester groups at C-2/C-6/C-18 PC-3: <3 μM; Hep 3B: <3 μM
Caseamembrin E Casearia barteri 18,19-epoxy, ester groups at C-2/C-6 KB-3-1 (cervical cancer): 1.34–4.73 μM
Caseamembrin T Casearia coriacea Three ester substituents, C-2 hydroxylation Antiplasmodial/antileishmanial activity
Caseamembrin S Laetia corymbulosa Revised NMR assignments (H-18, C-7/C-8) MDA-MB-231 (breast cancer): 1.5 μM
Caseamembrin N Casearia nigrescens C-7 configuration vs. caseanigrescen A Specific rotation: +9.8 (vs. −12.3)
Corymbulosin M Laetia corymbulosa Clerodane with α-orientation at H-2 Lung carcinoma: more potent than etoposide

Cytotoxicity and Mechanisms

  • This compound vs. Caseamembrin E : While both exhibit cytotoxicity, Caseamembrin E’s 18,19-epoxy group enhances its potency against cervical cancer (IC50 ~1.34 μM), compared to this compound’s broader but slightly less potent activity .
  • This compound vs. Corymbulosin M: Corymbulosin M arrests the cell cycle at G0/G1, outperforming etoposide in lung carcinoma models, whereas this compound’s activity in prostate and liver cancers suggests distinct molecular targets .
  • Caseamembrin S vs. Caseamembrin T : Structural differences (e.g., ester vs. hydroxyl groups) correlate with divergent bioactivities. Caseamembrin S induces apoptosis via microtubule disruption , while Caseamembrin T shows antiparasitic effects .

Stereochemical and Spectroscopic Differences

  • Caseamembrin N vs. Caseanigrescen A : These diastereomers differ at C-7, evidenced by contrasting optical rotations (+9.8 vs. −12.3) and NMR shifts .
  • Caseamembrin E vs. Isocaseamembrin E : The α-orientation of H-2 in isocaseamembrin E causes a shielded C-2 signal (δ 66.6 vs. δ 70.5 in Caseamembrin E), altering bioactivity profiles .

Key Research Findings

Structural Determinants of Activity : Esterification at C-2 and C-6 enhances cytotoxicity, as seen in this compound and E. Epoxy groups (e.g., in Caseamembrin E) further amplify potency .

Stereochemical Sensitivity: Minor stereochemical changes (e.g., C-7 configuration in Caseamembrin N) significantly alter bioactivity and optical properties .

Mechanistic Diversity : Clerodanes like Corymbulosin M and Caseamembrin S act via microtubule destabilization, whereas others (e.g., Caseamembrin T) target parasitic enzymes .

Q & A

Q. What are the established methodologies for isolating Caseamembrin M from natural sources?

this compound is typically isolated via solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography and HPLC. The root extract of Casearia barteri is fractionated using gradient elution, with structural confirmation via NMR and mass spectrometry . Reproducibility requires detailed documentation of solvent systems, stationary phases, and temperature conditions, as outlined in experimental sections of peer-reviewed journals .

Q. How is the structural elucidation of this compound validated?

Structural validation combines 1D/2D NMR (¹H, ¹³C, COSY, HMBC) and high-resolution mass spectrometry (HRMS). Absolute configuration is determined via time-dependent density functional theory (TDDFT) calculations and electronic circular dichroism (ECD) experiments, comparing computational spectra with experimental data . Researchers must cross-validate results with crystallographic data (if available) and reference known analogs like caseamembrins A and E .

Q. What in vitro assays are recommended for initial cytotoxicity screening of this compound?

Standard cytotoxicity assays include the MTT or SRB assay using human cancer cell lines (e.g., KB-3-1 cervical cancer cells). Protocols should specify cell culture conditions (e.g., seeding density, incubation time), positive controls (e.g., cisplatin), and IC₅₀ calculation methods (e.g., nonlinear regression). This compound demonstrated IC₅₀ values of 1.34–4.73 μM in KB-3-1 cells, emphasizing the need for dose-response curves .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported cytotoxicity values of this compound across studies?

Variations in IC₅₀ values may arise from differences in cell line viability protocols, compound purity, or solvent effects (e.g., DMSO concentration). To address contradictions:

  • Standardize assay conditions using guidelines from organizations like the NIH or NCCN.
  • Validate purity via HPLC (>95%) and disclose batch-to-batch variability.
  • Replicate studies with independent cell lines (e.g., HeLa or MCF-7) to assess broader activity .

Q. What computational strategies are employed to predict the mechanism of action of this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with targets like tubulin or topoisomerases. Network pharmacology approaches identify potential signaling pathways (e.g., apoptosis via Bcl-2/Bax modulation). Experimental validation through Western blotting or RNA-seq is critical to confirm computational predictions .

Q. How can structural modifications enhance the bioactivity of this compound?

Structure-activity relationship (SAR) studies focus on functional groups influencing cytotoxicity:

  • Epoxidation of clerodane diterpenoid rings to improve solubility.
  • Esterification of hydroxyl groups to enhance membrane permeability.
  • Hybridization with known pharmacophores (e.g., chalcones) to target multiple pathways. Synthetic analogs must be characterized via XRD and tested in resistant cancer cell lines .

Q. What strategies ensure reproducibility in pharmacological studies of this compound?

Reproducibility requires:

  • Detailed Materials & Methods : Document extraction protocols, assay conditions, and statistical analysis (e.g., ANOVA with post-hoc tests).
  • Data Transparency : Share raw spectra, cytotoxicity datasets, and computational models in supplementary materials.
  • Ethical Compliance : Adhere to guidelines for cell line authentication and animal welfare (if applicable) .

Data Analysis and Reporting

Q. How should researchers present conflicting spectral data in this compound studies?

Conflicting NMR or ECD data should be resolved through:

  • Collaborative Verification : Cross-check with independent labs using identical instruments (e.g., 600 MHz NMR).
  • Density Functional Theory (DFT) : Compare calculated chemical shifts with experimental values to identify misassignments.
  • Peer Review : Disclose limitations in publications and invite third-party validation .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships of this compound?

Use nonlinear regression models (e.g., log-logistic or Hill equation) to calculate IC₅₀ values. Software like GraphPad Prism or R packages (drc) provide robust curve-fitting tools. Report 95% confidence intervals and p-values for significance testing. For multi-experiment studies, apply meta-analysis to aggregate data .

Tables

Table 1: Cytotoxicity Data for this compound and Analogs

CompoundCell LineIC₅₀ (μM)Assay Type
This compoundKB-3-11.34SRB
Bartlin AKB-3-11.57MTT
Caseamembrin EKB-3-13.89SRB

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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